4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride
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Overview
Description
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride is a chemical compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride typically involves the reaction of 3-chlorobenzyl mercaptan with pyrrolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities.
Chlorophenyl compounds: Compounds containing the chlorophenyl group, such as 3-chlorophenylpiperazine.
Uniqueness
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride is unique due to the combination of its pyrrolidine ring and chlorophenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15Cl2NOS |
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Molecular Weight |
280.2 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H14ClNOS.ClH/c12-9-2-1-3-10(4-9)15-7-8-5-13-6-11(8)14;/h1-4,8,11,13-14H,5-7H2;1H |
InChI Key |
PJPGECDALMYCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)CSC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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